

cost-benefit analysis of using 1,1,2-Trichloroethane in synthesis

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Compound of Interest

Compound Name: 1,1,2-Trichloroethane

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, product purity, cost, and safety. **1,1,2-Trichloroethane**, a powerful organochloride solvent, has historically been utilized as a solvent and a key intermediate, particularly in the production of vinylidene chloride.[1][2] However, growing concerns regarding its toxicity and environmental impact necessitate a thorough cost-benefit analysis and a comparative evaluation with viable alternatives. This guide provides an objective comparison of **1,1,2-trichloroethane** with other chlorinated solvents—methylene chloride, perchloroethylene, and trichloroethylene—supported by experimental data to inform solvent selection in a laboratory and industrial setting.

Performance Comparison in Synthesis

The primary application of **1,1,2-trichloroethane** in synthesis is its role as a precursor in the dehydrochlorination reaction to produce vinylidene chloride (1,1-dichloroethene).[2] This reaction is a cornerstone for the production of various polymers and copolymers.[3]

Experimental Protocol: Dehydrochlorination of 1,1,2-Trichloroethane



A common laboratory and industrial method for the synthesis of vinylidene chloride involves the dehydrochlorination of **1,1,2-trichloroethane** using a base.

Materials:

- 1,1,2-Trichloroethane
- Sodium hydroxide (NaOH) solution (10 wt%)
- Phase-transfer catalyst (e.g., triethylbenzylammonium chloride), optional, but can enhance reaction rate.[4]

Procedure:

- In a reaction vessel equipped with a stirrer, condenser, and temperature control, 1,1,2-trichloroethane is mixed with a 10 wt% aqueous solution of sodium hydroxide.
- A slight molar excess of sodium hydroxide is typically used (e.g., a NaOH/1,1,2-trichloroethane molar ratio of 1.1:1).[5][6]
- The reaction mixture is heated to a temperature range of 70-99°C and stirred vigorously.[5] [6][7]
- The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of vinylidene chloride.
- Upon completion, the organic layer containing the vinylidene chloride is separated from the aqueous layer.
- The crude product is then purified by distillation to obtain high-purity vinylidene chloride.

Reaction: $CH_2CICHCl_2 + NaOH \rightarrow CH_2=CCl_2 + NaCl + H_2O[8]$

Under optimized conditions, this process can achieve a high yield and purity of vinylidene chloride. For instance, at 70-80°C with a NaOH/**1,1,2-trichloroethane** molar ratio of 1.1:1, a vinylidene chloride yield of 97.5 mol% with a purity of 98.3 wt% can be obtained.[5][6]



While direct, publicly available, side-by-side comparative studies of alternative solvents for this specific large-scale industrial synthesis are limited, the feasibility of alternatives can be inferred from their physical and chemical properties. For this specific reaction, where **1,1,2-trichloroethane** is the reactant, direct substitution is not possible. However, in its role as a solvent for other reactions, a comparison is relevant.

Quantitative Data Summary

For a comprehensive comparison, the following tables summarize the key physical, chemical, safety, and cost data for **1,1,2-trichloroethane** and its common chlorinated solvent alternatives.

Table 1: Physical and Chemical Properties

Property	1,1,2- Trichloroethan e	Methylene Chloride	Perchloroethyl ene	Trichloroethyle ne
CAS Number	79-00-5[9]	75-09-2[10]	127-18-4[11]	79-01-6[12]
Molecular Formula	C ₂ H ₃ Cl ₃ [9]	CH ₂ Cl ₂ [10]	C2Cl4[11]	C₂HCl₃[12]
Molecular Weight (g/mol)	133.40[9]	84.93[13]	165.83	131.39[14]
Boiling Point (°C)	113.8[9]	39.8[15]	121.2	87[14]
Density (g/cm³ at 20°C)	1.44[9]	1.33[13]	1.625	1.47[14]
Solubility in Water (g/L at 20°C)	4.4[16]	20[13]	0.15	1.1[14]

Table 2: Safety and Toxicity Data



Parameter	1,1,2- Trichloroethan e	Methylene Chloride	Perchloroethyl ene	Trichloroethyle ne
Oral LD50 (rat, mg/kg)	836 - 840[9][17]	1600 - >2000[10] [18]	2629 - 3835[19] [20]	4920 - 5650[12] [14]
OSHA PEL (8-hr TWA, ppm)	10[13]	25[10]	100	100[14]
NIOSH REL (10- hr TWA, ppm)	10[13]	-	-	25[14]
ACGIH TLV (8-hr TWA, ppm)	10[13]	50[10]	25	10[14]
IARC Carcinogen Classification	Group 3 (Not classifiable)[21]	Group 2A (Probably carcinogenic)[10]	Group 2A (Probably carcinogenic)	Group 1 (Carcinogenic to humans)[14]

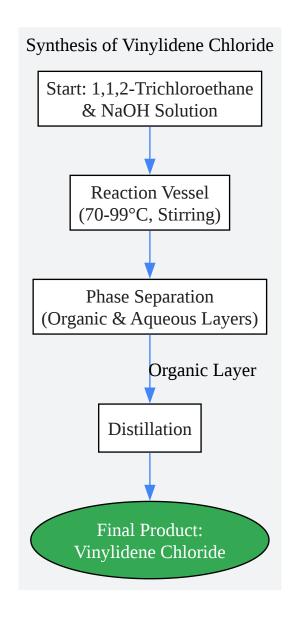
Table 3: Cost Comparison

Chemical	Indicative Price Range (USD/kg)	
1,1,2-Trichloroethane	2.00 - 6.00[22]	
Methylene Chloride	0.72 - 1.00[23][24][25]	
Perchloroethylene	0.52 - 2.60[16][26][27]	
Trichloroethylene	0.62 - 2.80[15][28][29][30][31]	

Note: Prices are indicative and can vary significantly based on supplier, purity, volume, and market conditions. The provided ranges are based on publicly available data from various suppliers and market analysis reports.

Mandatory Visualizations Experimental Workflow



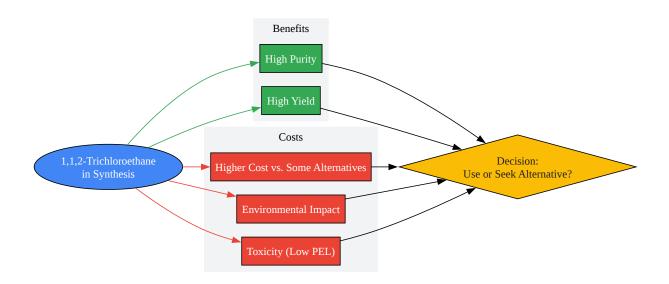


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Caption: Experimental workflow for the synthesis of vinylidene chloride.

Cost-Benefit Analysis Logic





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Caption: Logical framework for the cost-benefit analysis of **1,1,2-trichloroethane**.

Conclusion

The use of **1,1,2-trichloroethane** in the synthesis of vinylidene chloride is a well-established process with high reported yields and purity.[5][6] However, a comprehensive cost-benefit analysis reveals significant drawbacks.

Benefits:

 High Reaction Efficiency: The dehydrochlorination of 1,1,2-trichloroethane is a direct and high-yielding pathway to vinylidene chloride.[5][6]

Costs:



- Toxicity: **1,1,2-Trichloroethane** has a low Permissible Exposure Limit (PEL) of 10 ppm, indicating a higher level of occupational health risk compared to some alternatives like perchloroethylene and trichloroethylene.[13]
- Carcinogenicity: While classified as Group 3 ("not classifiable as to its carcinogenicity to humans") by IARC, some regulatory bodies advise handling it as a potential carcinogen.[21] In contrast, trichloroethylene is classified as a known human carcinogen (Group 1), and methylene chloride and perchloroethylene are classified as probable human carcinogens (Group 2A).[10][14]
- Cost: The indicative cost of **1,1,2-trichloroethane** appears to be higher than that of its common chlorinated solvent alternatives.[15][22][23][26][27][28][29][30][31]

Alternatives:

For its primary use as a reactant in vinylidene chloride synthesis, direct replacement is not feasible. However, in applications where it is used as a solvent, methylene chloride, perchloroethylene, and trichloroethylene present a range of properties to be considered.

- Methylene Chloride: Offers high solvency and a low boiling point, which can be advantageous for reactions requiring mild conditions and for ease of removal. However, it is a probable human carcinogen.[10][15]
- Perchloroethylene: Has a higher boiling point, making it suitable for higher temperature reactions. It is also a probable human carcinogen.[15]
- Trichloroethylene: Is an effective solvent but is classified as a known human carcinogen, posing the highest cancer risk among the alternatives discussed.[14]

Recommendation:

For researchers, scientists, and drug development professionals, the decision to use **1,1,2-trichloroethane** should be made with careful consideration of its significant health and safety risks. While it is an effective reactant for specific syntheses, its low exposure limits and potential for harm necessitate stringent safety protocols. In applications where it is used as a solvent, the exploration of less toxic alternatives is strongly encouraged. The selection of an alternative should be based on a thorough evaluation of the specific reaction requirements,



balancing performance with safety, environmental impact, and cost. Given the toxicity profiles of all the chlorinated solvents discussed, a broader investigation into greener, non-chlorinated solvent alternatives should also be a priority in modern chemical synthesis.

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